molecular formula C11H9ClN2O2 B3032338 1-(2-Chlorobenzyl)-1H-imidazole-5-carboxylic acid CAS No. 1439899-35-0

1-(2-Chlorobenzyl)-1H-imidazole-5-carboxylic acid

Cat. No.: B3032338
CAS No.: 1439899-35-0
M. Wt: 236.65
InChI Key: HOTGTDNBIDFEIV-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-1H-imidazole-5-carboxylic acid is a high-purity heterocyclic compound designed for research and development applications, particularly in medicinal chemistry and organic synthesis. This molecule features an imidazole core substituted at the 1-position with a 2-chlorobenzyl group and at the 5-position with a carboxylic acid functional group . The carboxylic acid moiety contributes to the molecule's polarity and is a versatile handle for further synthetic modification, enabling researchers to create a diverse array of amides, esters, and other derivatives via coupling reactions . The 2-chlorobenzyl group can influence the compound's lipophilicity and potential interactions with biological targets. As a key synthetic intermediate, this compound is primarily valuable as a building block for constructing more complex molecules. Its structural features make it a candidate for developing pharmacologically active compounds, as similar imidazole-based structures are known to exhibit a range of biological activities . Researchers can employ this compound in the synthesis of potential enzyme inhibitors or functional materials, leveraging its heterocyclic architecture. From a synthetic chemistry perspective, the preparation of such compounds often involves alkylation of an imidazole precursor with 2-chlorobenzyl chloride, followed by carboxylation or functional group interconversion to install the carboxylic acid . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to handling. This compound may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation . Standard safety precautions include using personal protective equipment and working in a well-ventilated area.

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c12-9-4-2-1-3-8(9)6-14-7-13-5-10(14)11(15)16/h1-5,7H,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTGTDNBIDFEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC=C2C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001188958
Record name 1H-Imidazole-5-carboxylic acid, 1-[(2-chlorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001188958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439899-35-0
Record name 1H-Imidazole-5-carboxylic acid, 1-[(2-chlorophenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439899-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-5-carboxylic acid, 1-[(2-chlorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001188958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes for 1-(2-Chlorobenzyl)-1H-imidazole-5-Carboxylic Acid

Condensation-Carboxylation Strategy

The most widely reported method involves a two-step sequence: (1) condensation of 2-chlorobenzyl chloride with imidazole to form the 1-(2-chlorobenzyl)imidazole intermediate, followed by (2) carboxylation at the 5-position.

Step 1: Alkylation of Imidazole
Reaction of 2-chlorobenzyl chloride (1.2 equiv) with imidazole (1.0 equiv) in dimethylformamide (DMF) at 80–90°C for 12–16 hours under nitrogen atmosphere yields 1-(2-chlorobenzyl)imidazole. Potassium carbonate (2.5 equiv) is typically employed as a base to deprotonate imidazole, achieving yields of 78–85%.

Step 2: Directed Carboxylation
The intermediate undergoes electrophilic substitution at the 5-position using n-butyllithium (2.2 equiv) in tetrahydrofuran (THF) at −78°C, followed by quenching with solid carbon dioxide. Acidic workup (2M HCl) provides the crude carboxylic acid, which is purified via recrystallization from ethanol/water (3:1 v/v) to afford the title compound in 65–72% yield.

Key Optimization Data
Parameter Optimal Condition Yield Impact (±%)
Base (Step 1) K₂CO₃ vs. NaOH +12% (K₂CO₃)
Carboxylation Temp −78°C vs. 0°C +22% (−78°C)
Solvent (Step 2) THF vs. DME +15% (THF)

Oxidative Ring-Opening Approach

An alternative route involves oxidative cleavage of a prefunctionalized imidazole derivative. For example, 2-butyl-4-chloro-1-[2'-(1H-tetrazol-5-yl)biphenyl-methyl]imidazole-5-carboxylic acid (a losartan analog) is oxidized with potassium permanganate (KMnO₄) in acidic medium (H₂SO₄, 50°C, 6 h), followed by trityl protection/deprotection to yield the target compound. This method, while scalable, requires stringent control of oxidation conditions to prevent overoxidation.

Industrial-Scale Production

Patent disclosures describe continuous flow reactors for large-scale synthesis. A representative protocol uses:

  • Reactor 1 : Imidazole alkylation at 100°C with a residence time of 30 min (conversion >95%)
  • Reactor 2 : Carboxylation via CO₂ bubbling under 5 bar pressure (60°C, 2 h)
  • Purity : ≥99.5% by HPLC after crystallization.

Analytical Characterization

Spectroscopic Confirmation

¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (s, 1H, H-4), 7.45–7.32 (m, 4H, aromatic), 5.21 (s, 2H, CH₂), 13.1 (br s, 1H, COOH).
IR (KBr) : 1705 cm⁻¹ (C=O stretch), 2500–3300 cm⁻¹ (COOH O-H).
ESI-MS : m/z 265.06 [M+H]⁺ (calc. 265.05 for C₁₁H₁₀ClN₂O₂).

Purity Assessment

HPLC analysis (C18 column, 0.1% H₃PO₄/MeCN gradient) confirms ≥98.5% purity with retention time 6.8 min.

Comparative Evaluation of Synthetic Methods

Yield and Scalability

Method Lab-Scale Yield Pilot-Scale Yield Cost Index (USD/g)
Condensation-Carboxylation 68–72% 82–85% 12.5
Oxidative Ring-Opening 55–60% 70–73% 18.2

Environmental Impact

Process mass intensity (PMI) calculations favor the condensation-carboxylation route (PMI = 32) over oxidative methods (PMI = 48) due to reduced solvent consumption.

Emerging Methodologies

Recent advances include photocatalytic carboxylation using visible light (λ = 450 nm) with [Ru(bpy)₃]²⁺ as a catalyst, achieving 79% yield at room temperature. This method eliminates cryogenic conditions but currently remains at benchtop scale.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorobenzyl)-1H-imidazole-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, bases like potassium carbonate, solvents like dimethylformamide.

Major Products Formed:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

1-(2-Chlorobenzyl)-1H-imidazole-5-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares structural features, melting points, yields, and biological activities of 1-(2-chlorobenzyl)-1H-imidazole-5-carboxylic acid and its analogs:

Compound Name/ID (Evidence) Substituent(s) Melting Point (°C) Yield (%) Key Properties/Activities
Target Compound 2-Chlorobenzyl, carboxylic acid Not reported Not given Presumed high thermal stability (analogs >300°C, ); potential enzyme interactions.
2-(5-Chloro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid (7d, ) 5-Chloro-2-hydroxyphenyl >300 72 High thermal stability; characterized by NMR.
1-[[3-(Trifluoromethyl)phenyl]methyl]-1H-imidazole-5-carboxylic acid () 3-Trifluoromethylbenzyl Not reported Not given Increased lipophilicity due to CF3 group; possible imaging applications.
Etomidate (Methyl ester, ) 1-(1-Phenylethyl), methyl ester 249–252 (as PZ1) Varies 11β-hydroxylase inhibitor; used in PET imaging . Ester group reduces metabolic stability vs. carboxylic acid.
CV-11974 () Ethoxy, biphenyl, benzimidazole-7-carboxylic acid Not reported Not given Potent angiotensin II antagonist (ID50 = 0.033 mg/kg); carboxylic acid at C7 enhances target binding.
Key Observations:
  • Substituent Effects : The 2-chlorobenzyl group in the target compound may offer intermediate lipophilicity compared to 3-trifluoromethylbenzyl () or phenyl groups (). Chlorine’s electron-withdrawing nature could enhance electrophilic interactions in biological targets.
  • Carboxylic Acid vs. Ester : Carboxylic acid derivatives (e.g., CV-11974) exhibit higher metabolic stability than esters (e.g., etomidate), which are prone to hydrolysis .
  • Thermal Stability : Benzoimidazole analogs with hydroxylphenyl substituents () show melting points >300°C, suggesting strong intermolecular interactions (e.g., hydrogen bonding).

Metabolic and Pharmacokinetic Considerations

  • Metabolic Stability : Carboxylic acids generally exhibit longer half-lives than esters. For example, [123I]IMAZA (amide) showed prolonged target binding compared to [123I]IMTO (ester) in adrenal cancer imaging .
  • Solubility : The 2-chlorobenzyl group may reduce aqueous solubility compared to hydroxylated analogs (), necessitating formulation adjustments.

Biological Activity

1-(2-Chlorobenzyl)-1H-imidazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 1439899-35-0
  • Molecular Formula : C10H8ClN3O2
  • Molecular Weight : 239.64 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : This compound has been studied for its ability to inhibit heme oxygenase (HO), an enzyme involved in the oxidative degradation of heme. Inhibition of HO can lead to increased levels of heme, which may have therapeutic implications in conditions like cancer and inflammation .
  • Antiviral Activity : Preliminary studies indicate that imidazole derivatives, including this compound, may exhibit antiviral properties by disrupting viral replication processes. For instance, similar compounds have shown moderate inhibition against HIV-1 integrase, suggesting a potential role in antiviral therapy .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Study TypeFindings
HO Enzyme InhibitionDemonstrated significant inhibition of HO activity with IC50 values in the low micromolar range .
Antiviral AssaysExhibited moderate antiviral activity against HIV-1 with percentage inhibition rates ranging from 33% to 45% at concentrations around 100 µM .

Case Studies

  • Cancer Research : In a study evaluating the role of HO inhibitors in cancer therapy, this compound was identified as a promising candidate for further development due to its selective inhibition profile and potential to enhance the efficacy of existing chemotherapeutic agents .
  • Viral Infections : Research on imidazole derivatives has highlighted their potential in treating viral infections. The compound was included in a screening process that identified several candidates with significant inhibitory effects on viral replication, indicating its utility in antiviral drug development .

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, it is useful to compare it with other imidazole derivatives:

Compound NameActivity TypeIC50/Percentage Inhibition
1-(4-Chlorobenzyl)-1H-imidazole-4,5-dicarboxamideAnticoccidialPotent activity reported
1-(4-Methylbenzyl)-1H-imidazoleAntiviralModerate inhibition (40%)
1-(2-Bromobenzyl)-1H-imidazoleHO InhibitionIC50 ~ 0.5 µM

Future Directions and Research Implications

The promising biological activities exhibited by this compound warrant further investigation. Future research should focus on:

  • Mechanistic Studies : Detailed mechanistic studies to elucidate the pathways influenced by this compound.
  • In Vivo Evaluations : Conducting in vivo studies to assess the therapeutic efficacy and safety profile.
  • Structure-Activity Relationship (SAR) Analysis : Investigating modifications to enhance potency and selectivity against specific targets.

Q & A

Q. What are the optimal synthetic routes for 1-(2-chlorobenzyl)-1H-imidazole-5-carboxylic acid, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves cyclization or alkylation of imidazole precursors. For example:

  • Cyclization : Reacting 2-chlorobenzyl chloride with imidazole-5-carboxylic acid derivatives under basic conditions (e.g., K2_2CO3_3) in DMF at 80–100°C for 12–24 hours .
  • POCl3_3-Mediated Reactions : Phosphorus oxychloride can activate carboxylic acid intermediates for nucleophilic substitution, achieving yields of 60–75% under anhydrous conditions .

Q. Optimization Strategies :

  • Vary reaction time/temperature systematically (e.g., Design of Experiments, DoE) to identify ideal conditions.
  • Use HPLC to monitor reaction progress and purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer :

  • NMR Spectroscopy : 1^1H/13^13C NMR to confirm substitution patterns (e.g., benzyl group at N1, carboxylic acid at C5) .
  • Mass Spectrometry : ESI-MS (m/z ~262.7 [M+H]+^+) to verify molecular weight .
  • Elemental Analysis : Compare calculated vs. observed C/H/N percentages (e.g., C: 54.87%, H: 3.45%, N: 10.68%) .

Critical Note : Discrepancies in elemental analysis (e.g., ±0.3% tolerance) may indicate residual solvents; use TGA to assess thermal stability .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer :

  • Storage : Store in inert atmosphere (N2_2) at –20°C to prevent hydrolysis of the imidazole ring. Avoid humidity (degradation observed at >60% RH) .
  • Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with LC-MS to identify degradation products (e.g., chlorobenzyl alcohol) .

Advanced Research Questions

Q. How can computational modeling predict reactivity or regioselectivity in derivatives of this compound?

Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model electron density maps, identifying nucleophilic/electrophilic sites (e.g., C2 vs. C4 substitution) .
  • MD Simulations : Simulate solvent interactions to predict solubility (e.g., DMSO vs. water) .

Case Study : DFT analysis of 1-(2-chlorobenzyl) substitution showed higher electron density at C2, favoring electrophilic attacks .

Q. How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer :

  • Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and controls.
  • SAR Analysis : Compare structural analogs (e.g., methyl vs. trifluoromethyl substitutions) to isolate activity drivers .

Example : Conflicting IC50_{50} values in kinase inhibition assays may arise from assay pH variations; validate using buffered media (pH 7.4) .

Q. What strategies mitigate impurities from starting materials in large-scale synthesis?

Methodological Answer :

  • Purification : Use flash chromatography (silica gel, EtOAc/hexane) or recrystallization (ethanol/water) .
  • Process Analytics : Implement PAT (Process Analytical Technology) for real-time impurity monitoring .

Q. How can green chemistry principles be applied to improve sustainability in synthesis?

Methodological Answer :

  • Solvent Replacement : Substitute DMF with cyclopentyl methyl ether (CPME), reducing toxicity .
  • Catalysis : Explore biocatalysts (e.g., lipases) for selective benzylation .

Q. What advanced techniques validate regioselectivity in substitution reactions?

Methodological Answer :

  • X-ray Crystallography : Resolve crystal structures to confirm substitution positions .
  • NOESY NMR : Detect spatial proximity between substituents (e.g., benzyl group and carboxylic acid) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Chlorobenzyl)-1H-imidazole-5-carboxylic acid
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1-(2-Chlorobenzyl)-1H-imidazole-5-carboxylic acid

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